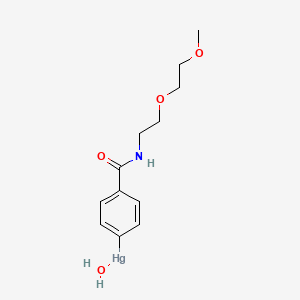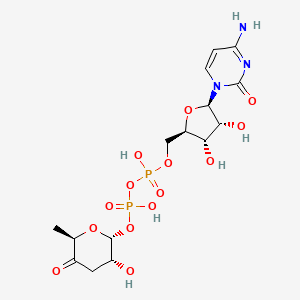
(S)-3-(indol-3-yl)-2-oxobutyric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3-(indol-3-yl)-2-oxobutyric acid is the (S)-enantiomer of 3-(indol-3-yl)-2-oxobutyric acid. It is a conjugate acid of a (S)-3-(indol-3-yl)-2-oxobutyrate. It is an enantiomer of a (R)-3-(indol-3-yl)-2-oxobutyric acid.
Applications De Recherche Scientifique
Indole Synthesis and Classification
Indole alkaloids have been a focal point for organic chemists due to their complex structures and biological activities. A comprehensive review highlights the advancements in indole synthesis methods, presenting a structured classification for all indole syntheses based on the last bond formed in the five-membered indole ring. This framework aims to aid researchers in understanding the historical and current state of indole synthesis strategies, thereby avoiding duplication and encouraging efforts towards unresolved challenges in this domain (Taber & Tirunahari, 2011).
Auxin Levels in Plant Cuttings
Research on the influence of exogenous indole-3-acetic acid (IAA) and indole-3-butyric acid (IBA) on the internal auxin levels during adventitious root formation in pea cuttings has revealed critical insights. The study found that IBA has superior root-inducing ability compared to IAA, attributed to the stability and prolonged elevation of IBA levels in the plant tissue. These findings shed light on the metabolic pathways of these auxins and their role in plant root development (Nordström, Jacobs & Eliasson, 1991).
Anti-Inflammatory Applications
A series of indole derivatives has been synthesized and assessed for anti-inflammatory activity. The compounds demonstrated moderate to good activity, with certain indoles exhibiting higher efficacy and lower toxicity compared to traditional anti-inflammatory drugs. This research paves the way for the development of new indole-based therapeutics with improved safety profiles (Singh, Bhati & Kumar, 2008).
Hepatic Protection Roles of Indole Derivatives
Indole-3-carbinol (I3C) and its derivatives have shown protective effects against various chronic liver injuries. These compounds modulate signaling pathways, relieve oxidative stress, and regulate enzymes related to viral replication and metabolism of hepatotoxic substances. This multifaceted approach underlines the therapeutic potential of indole derivatives in liver protection and therapy (Wang et al., 2016).
Propriétés
Formule moléculaire |
C12H11NO3 |
|---|---|
Poids moléculaire |
217.22 g/mol |
Nom IUPAC |
(3S)-3-(1H-indol-3-yl)-2-oxobutanoic acid |
InChI |
InChI=1S/C12H11NO3/c1-7(11(14)12(15)16)9-6-13-10-5-3-2-4-8(9)10/h2-7,13H,1H3,(H,15,16)/t7-/m0/s1 |
Clé InChI |
VSANSNPZLCXLRK-ZETCQYMHSA-N |
SMILES isomérique |
C[C@@H](C1=CNC2=CC=CC=C21)C(=O)C(=O)O |
SMILES |
CC(C1=CNC2=CC=CC=C21)C(=O)C(=O)O |
SMILES canonique |
CC(C1=CNC2=CC=CC=C21)C(=O)C(=O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



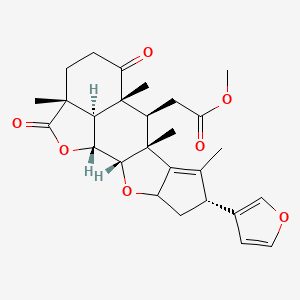
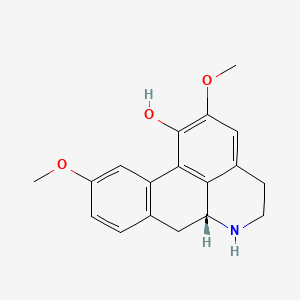
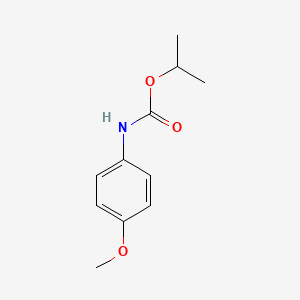
![5-[1-(3,4-dimethoxybenzoyl)-3,4-dihydro-2H-quinolin-6-yl]-6-methyl-3,6-dihydro-1,3,4-thiadiazin-2-one](/img/structure/B1209479.png)

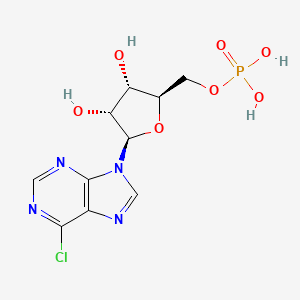
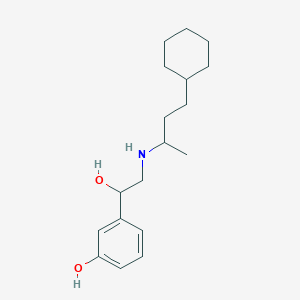
![Benzyl-diethyl-[2-(3-phenylprop-2-enoylsulfanyl)ethyl]azanium;bromide](/img/structure/B1209484.png)
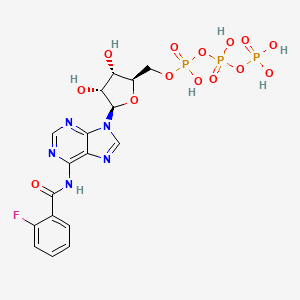
![(6R,7S)-7-[[2-(carbamoylamino)-2-thiophen-2-ylacetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1209487.png)

